molecular formula C20H21N3O6S B3019773 [2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 851808-65-6

[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B3019773
CAS No.: 851808-65-6
M. Wt: 431.46
InChI Key: LAWJCXVXEJCIHP-UHFFFAOYSA-N
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Description

The compound [2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a 4,5-dihydroimidazole derivative featuring:

  • A 3-nitrophenyl methylsulfanyl group at position 2 of the imidazole ring.
  • A 3,4,5-trimethoxyphenyl methanone moiety at position 1.

The 3,4,5-trimethoxyphenyl group is a hallmark of many anticancer agents due to its ability to disrupt microtubule dynamics .

Properties

IUPAC Name

[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-27-16-10-14(11-17(28-2)18(16)29-3)19(24)22-8-7-21-20(22)30-12-13-5-4-6-15(9-13)23(25)26/h4-6,9-11H,7-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWJCXVXEJCIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a synthetic imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure includes a nitrophenyl group, a methanone moiety, and a trimethoxyphenyl substituent, which may contribute to its pharmacological properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C19H19N3O5S
Molecular Weight 395.43 g/mol
CAS Number Not available

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains. For instance, a study reported that related imidazole compounds inhibited the growth of Gram-positive and Gram-negative bacteria through disruption of cell membrane integrity.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Imidazole derivatives have been shown to interact with cellular pathways involved in cancer progression. One study highlighted that similar compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation markers such as cyclin D1 .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways critical for tumor growth and survival.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of imidazole derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10–50 µg/mL.

Study 2: Anticancer Activity

In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could reduce cell viability significantly at concentrations above 20 µM. The study indicated that the compound triggers apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of the target compound and its analogs:

Compound Name Core Structure Substituent at Position 2 Substituent at Position 1 Biological Activity Reference
Target Compound 4,5-Dihydroimidazole 3-Nitrophenyl methylsulfanyl 3,4,5-Trimethoxyphenyl methanone Presumed tubulin inhibition (based on structural similarity)
ABI-231 (Compound II) Imidazole 1H-Indol-3-yl 3,4,5-Trimethoxyphenyl methanone Potent tubulin inhibitor; overcomes paclitaxel resistance; oral bioavailability
Compound 4,5-Dihydroimidazole 3-Trifluoromethylbenzylsulfanyl 4-Nitrophenyl methanone Structural analog; no explicit activity data
Compound Imidazole 4-Chlorophenyl 3,4,5-Trimethoxyphenyl methanone Antiproliferative activity in cancer cell lines
Compound 4,5-Dihydroimidazole 3-Fluorophenyl methylsulfanyl 4-Nitrophenyl ethanone No activity data; structural comparison only
Key Observations:

Role of the 3,4,5-Trimethoxyphenyl Group: Present in the target compound, ABI-231, and compounds, this group is critical for tubulin binding. ABI-231 demonstrates nanomolar potency against prostate carcinoma and glioma cells, attributed to its strong interaction with the colchicine site . Replacement with a 4-nitrophenyl group () may alter binding affinity due to differences in electron-withdrawing effects and steric bulk.

Substituent at Position 2: 3-Nitrophenyl methylsulfanyl (target compound) introduces a nitro group, which is strongly electron-withdrawing. This may enhance electrophilic interactions in the tubulin-binding pocket compared to indole (ABI-231) or chlorophenyl () groups.

Core Structure Differences :

  • The 4,5-dihydroimidazole ring in the target compound and compounds reduces aromaticity compared to fully unsaturated imidazoles (ABI-231, ). This may affect conformational flexibility and binding kinetics.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Oral Bioavailability :

    • ABI-231 is orally bioavailable, a rare feature among tubulin inhibitors. This is attributed to its balanced lipophilicity (logP ~3.2) and molecular weight (<500 Da) .
    • The target compound’s methylsulfanyl group may improve solubility compared to ABI-231’s indole moiety, but its nitro group could increase metabolic liability.
  • Resistance Mitigation :

    • ABI-231 analogs overcome paclitaxel resistance by bypassing P-glycoprotein efflux mechanisms. The target compound’s nitro group may further disrupt ATP-binding cassette transporters, though this remains speculative .

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